molecular formula C7H7N3 B1530294 7-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1130309-70-4

7-Methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1530294
CAS RN: 1130309-70-4
M. Wt: 133.15 g/mol
InChI Key: MFQZVNXIXXFCKR-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrazolo[4,3-b]pyridine is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structure of these compounds is almost planar .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives have been explored in various studies . For instance, one study reported the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Scientific Research Applications

Medicinal Chemistry Applications

Several studies have highlighted the significance of pyrazolo[4,3-b]pyridine derivatives in the development of novel therapeutic agents. These compounds have shown promise as inhibitors of specific kinases, suggesting potential applications in cancer therapy. For instance, certain 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized, showing strong inhibition against c-Met kinase and moderate inhibition against ALK kinase. These findings suggest these compounds as promising candidates for further optimization in cancer treatment strategies (Liu et al., 2016). Another study reported the discovery of substituted 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors, highlighting their significant antitumor activity in vivo (Zhao et al., 2016).

Materials Science and Sensing Applications

The coordination chemistry of pyrazolo[4,3-b]pyridine derivatives has been explored for creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical properties. These advances demonstrate the versatility of pyrazolo[4,3-b]pyridine derivatives in developing new materials with specific optical and electronic properties (Halcrow, 2005). Furthermore, fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been synthesized, serving as reversible chemosensors for nanomolar detection of Cu2+, demonstrating the application of these compounds in environmental monitoring and diagnostic assays (García et al., 2019).

properties

IUPAC Name

7-methyl-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-3-8-6-4-9-10-7(5)6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQZVNXIXXFCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735132
Record name 7-Methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1130309-70-4
Record name 7-Methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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